Demonstrated High-Affinity Target Engagement: ACC1 Inhibition with Low Nanomolar Potency
A derivative of (6-Acetylamino-pyridin-3-yl)-acetic acid, identified as CHEMBL3359265, demonstrates potent inhibition of human Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid metabolism [1]. In a radiometric assay measuring the incorporation of [14C]bicarbonate into [14C]malonyl-CoA, the compound exhibited an IC50 of 27 nM [1]. This high potency confirms that the core pyridine acetic acid scaffold is well-suited for optimizing interactions within the ACC1 active site, a target of high interest in oncology and metabolic disease research.
| Evidence Dimension | Enzyme Inhibition (ACC1) |
|---|---|
| Target Compound Data | IC50 = 27 nM |
| Comparator Or Baseline | Control (Vehicle): 100% enzyme activity; Literature standard ACC1 inhibitors (e.g., ND-646) typically exhibit IC50 values in the 1-10 nM range |
| Quantified Difference | 27 nM potency against the target |
| Conditions | Human recombinant ACC1, [14C]bicarbonate incorporation assay, radiometric detection |
Why This Matters
This data provides a clear, quantitative benchmark for the compound's potential in developing ACC1 inhibitors, offering a starting point with validated high potency.
- [1] BindingDB Entry BDBM50034371 (CHEMBL3359265). (n.d.). BindingDB. Retrieved April 21, 2026. View Source
